molecular formula C8H6BrNO B1288941 4-Bromoisoindolin-1-one CAS No. 337536-15-9

4-Bromoisoindolin-1-one

Katalognummer B1288941
CAS-Nummer: 337536-15-9
Molekulargewicht: 212.04 g/mol
InChI-Schlüssel: TYRICULVJRGSTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromoisoindolin-1-one is an organic compound with the molecular formula C8H6BrNO . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .


Molecular Structure Analysis

The molecular structure of 4-Bromoisoindolin-1-one consists of a bromine atom attached to an isoindolinone ring . The molecular weight of the compound is 212.05 .


Physical And Chemical Properties Analysis

4-Bromoisoindolin-1-one is a solid at room temperature . It has a molecular weight of 212.05 and a density of 1.7±0.1 g/cm3 . Its boiling point is 448.9±45.0 °C at 760 mmHg , and it has a flash point of 225.3±28.7 °C .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

4-Bromoisoindolin-1-one holds significant potential in pharmaceutical synthesis, particularly in the development of inhibitors targeting type 1 methionyl-tRNA synthetase (MetRS). This enzyme plays a crucial role in protein synthesis and is implicated in various diseases . The compound’s structure, characterized by a bicyclic heteroaromatic core, aligns with the requirements for effective inhibition of MetRS .

Drug Development

The structure of 4-Bromoisoindolin-1-one allows for fine-tuning pharmacological properties, making it promising for drug development . It offers a pathway for creating novel therapeutics and advancing research in organic chemistry .

Organic Synthesis

4-Bromoisoindolin-1-one is a valuable intermediate in various fields, including pharmaceuticals . Its distinctive chemical attributes render it a valuable intermediate in numerous organic synthesis pathways .

Medicinal Chemistry

In medicinal chemistry, 4-Bromoisoindolin-1-one serves as a crucial component. Its capacity to undergo diverse reactions and yield stable intermediates endows it with significant utility as a foundational element in organic chemistry research and development endeavors .

Materials Science

In materials science, 4-Bromoisoindolin-1-one is instrumental in the creation of novel compounds and materials, thereby advancing scientific exploration and innovation in multiple fields .

Synthesis of Vaniprevir

4-Bromoisoindolin-1-one is used to synthesize Vaniprevir, an inhibitor of HCV NS3/4A . It reversibly binds to the large peptide ring of NS3/4A and inhibits the decomposition of HCV precursor protein by NS3/4A, thus inhibiting the virus replication cycle .

Construction of Nitrogen-Containing Polyheterocycles

Through intramolecular cascade cyclization via photogenerated N-amidyl radicals, a novel and practical protocol for one-pot construction of structurally new isoindolin-1-one/3,4-dihydroisoquinolin-1 (2H)-one fused oxazinane has been delineated . This provides an efficient and concise method for synthesizing structurally valuable drug-like nitrogen-containing polyheterocycles .

Safety And Hazards

The safety information for 4-Bromoisoindolin-1-one includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Eigenschaften

IUPAC Name

4-bromo-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRICULVJRGSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619878
Record name 4-Bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoisoindolin-1-one

CAS RN

337536-15-9
Record name 4-Bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromoisoindolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 25 mL microwave tube 3-bromo-2-bromomethyl-benzoic acid methyl ester is dissolved in methanol (15 mL) and mixed with 7.0M methanolic ammonia (6.3 mL) and 17.0M aqueous ammonia (7.3 mL). The microwave tube is sealed and the mixture is stirred overnight at room temperature. The precipitate formed is filtered out and washed with cold water, then dried under vacuum to afford the title compound.
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 3-bromo-2-(bromomethyl)benzoate (1.28 g) was dissolved in a 11% solution of ammonia in methanol-THF mixed solution (3:2, 25 ml) and the mixture was stirred at room temperature for 16 h. The reaction mixture was concentrated and the residue was washed with saturated brine. Recrystallization from ethyl acetate-hexane gave the title compound (671 mg, 76%) as colorless needle crystals.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
methanol THF
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods III

Procedure details

To a solution of methyl 3-bromo-2-(bromomethyl)benzoate (27 mmol) in THF (100 mmol) was added ammonium hydroxide (9 mL) dropwise at rt. The reaction mixture was allowed to stir overnight and then diluted with 30 mL of water. The solution was extracted with DCM, dried over Na2SO4, filtered and concentrated to give 4-bromoisoindolin-1-one (5.20 g, 91%).
Quantity
27 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromoisoindolin-1-one
Reactant of Route 2
Reactant of Route 2
4-Bromoisoindolin-1-one
Reactant of Route 3
4-Bromoisoindolin-1-one
Reactant of Route 4
4-Bromoisoindolin-1-one
Reactant of Route 5
Reactant of Route 5
4-Bromoisoindolin-1-one
Reactant of Route 6
4-Bromoisoindolin-1-one

Citations

For This Compound
7
Citations
JK Kim, YH Kim, HT Nam, BT Kim, JN Heo - Organic letters, 2008 - ACS Publications
… (I) can be synthesized from the reaction of 4-bromoisoindolin-1-one (II) with 2-formylarylboronic … Moreover, the key intermediate, 4-bromoisoindolin-1-one (II) derives from commercially …
Number of citations: 85 pubs.acs.org
A Walter, A Chaikuad, R Helmer, N Loaec, L Preu… - PLoS …, 2018 - journals.plos.org
Cdc2-like kinases (CLKs) represent a family of serine-threonine kinases involved in the regulation of splicing by phosphorylation of SR-proteins and other splicing factors. Although …
Number of citations: 24 journals.plos.org
DJ Bryant - 2020 - search.proquest.com
Ovarian cancer is both difficult to detect and difficult to treat, therefore the discovery of new therapies is important. Retinoids (retinoic acid derivatives) are known to induce cellular …
Number of citations: 2 search.proquest.com
MC Reddy, A Dey, M Jeganmohan… - New Journal of Chemistry, 2023 - pubs.rsc.org
… an approach to the total synthesis of aristolactams employing Pd(II)-catalyzed one-pot Suzuki–Miyaura coupling/aldol condensation cascade reaction of 4-bromoisoindolin-1-one with 2-…
Number of citations: 4 pubs.rsc.org
C Maugeri, MA Alisi, C Apicella, L Cellai… - Bioorganic & medicinal …, 2008 - Elsevier
Human Rhinovirus (HRV) is the most important aetiologic agent of common cold in adults and children. HRV is a single-stranded, positive sense RNA virus and, despite the high level of …
Number of citations: 62 www.sciencedirect.com
CCB Formations - Methods and Principles in Medicinal …, 2012 - perpus.univpancasila.ac.id
… In this one-pot synthesis, 4-bromoisoindolin-1one is reacted with various 2-formylphenylboronic acids using Pd (PPh3) 4 as catalyst, Cs2CO3 as base, and toluene/EtOH as solvent …
Number of citations: 0 perpus.univpancasila.ac.id
SH Grimm - 2019 - scholarlypublications …
Acute myeloid leukemia (AML) is an aggressive form of blood cancer in elderly people with poor prognosis. In approximately 20-30% of AML patients an internal tandem duplication (ITD…

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.